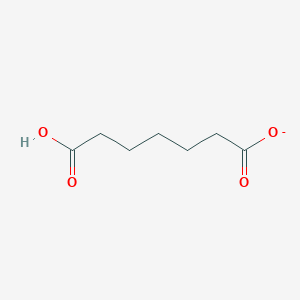
Pimelate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pimelate(1-) is a dicarboxylic acid monoanion that is the conjugate base of pimelic acid. It has a role as an Escherichia coli metabolite. It is a dicarboxylic acid monoanion and a this compound. It is a conjugate base of a pimelic acid. It is a conjugate acid of a this compound(2-).
Wissenschaftliche Forschungsanwendungen
Applications in Polymer Science
Pimelate compounds are extensively utilized in the polymer industry:
- Nucleating Agent : Calcium this compound acts as a nucleating agent to enhance the thermal stability and mechanical properties of polymers such as high-density polyethylene (HDPE) and isotactic polypropylene. It promotes the formation of specific crystalline phases, improving impact strength and heat resistance .
- Nanocomposites : The incorporation of calcium this compound into nanocomposites has shown to enhance thermal degradation resistance and mechanical properties. A study demonstrated that the presence of calcium this compound significantly increased the activation energy of thermal degradation in HDPE matrices .
Biomedical Applications
This compound derivatives have potential biomedical applications:
- Drug Delivery Systems : Due to their biocompatibility, compounds like calcium this compound can form stable complexes with various drugs, making them suitable for use in drug delivery systems .
- Biotin Synthesis : Pimelic acid is an essential precursor for biotin synthesis in various organisms. Understanding this pathway opens avenues for developing antimicrobial agents targeting biotin synthesis in pathogenic bacteria, which could be crucial in combating antibiotic-resistant strains .
Flavor and Fragrance Industry
Dimethyl this compound is widely used in the flavor and fragrance industry due to its fruity aroma. It serves as a key ingredient in formulating various flavorings that enhance consumer products . Its stability makes it particularly valuable for long-lasting fragrances.
Pharmaceutical Applications
In pharmaceuticals, dimethyl this compound functions as a solvent or carrier for active pharmaceutical ingredients, improving their bioavailability. Its properties make it suitable for use in drug formulations aimed at enhancing therapeutic efficacy .
Case Study 1: Polymer Enhancement with Calcium this compound
A research study published in Macromolecules examined the effect of calcium this compound on HDPE composites. The study found that adding calcium this compound improved both thermal stability and mechanical properties significantly compared to composites without it. The results indicated an increase in crystallinity and enhanced thermal degradation resistance due to the nucleating effect of calcium this compound .
Case Study 2: Biotin Synthesis Pathway
Research conducted on Bacillus subtilis highlighted the role of free this compound as an intermediate in biotin synthesis. By manipulating genes involved in this pathway, researchers were able to demonstrate that deletion of specific genes affected biotin production significantly, showcasing the importance of this compound derivatives in microbial metabolism .
Analyse Chemischer Reaktionen
Anaerobic Degradation
-
Denitrifying Bacteria: Pimelate can be anaerobically degraded by denitrifying bacteria . Strains like LP-1, isolated from activated sludge, can grow on this compound and benzoate as sole carbon sources, using nitrate as an electron acceptor .
-
Metabolic Pathway: In anaerobic degradation, this compound is activated with coenzyme A in a magnesium and ATP-dependent reaction . The resulting pimelyl-CoA is then oxidized, leading to glutaryl-CoA and acetyl-CoA through β-oxidation-like reactions .
Polymer Chemistry
-
Nucleating Agent: Calcium this compound is used as a nucleating agent in polymers like high-density polyethylene (HDPE) and isotactic polypropylene (iPP). It enhances thermal stability and mechanical properties.
-
β-Crystal Formation: Calcium this compound promotes the formation of β-crystals in isotactic polypropylene, improving impact strength and heat resistance.
-
Photocatalytic Degradation: When supported on titanium dioxide (TiO₂), calcium this compound enhances the photocatalytic degradation of polypropylene composites, showing potential in waste management.
Comparative Data
| Property | This compound | Isotactic Polypropylene (iPP) | High-Density Polyethylene (HDPE) |
|---|---|---|---|
| Biocompatibility | Yes | Moderate | Moderate |
| Nucleation Efficiency | High | Yes | No |
| Thermal Stability Enhancement | Yes | Moderate | High |
| Photocatalytic Activity | Yes (when supported on TiO₂) | Limited | No |
Biological Activities
Eigenschaften
Molekularformel |
C7H11O4- |
|---|---|
Molekulargewicht |
159.16 g/mol |
IUPAC-Name |
7-hydroxy-7-oxoheptanoate |
InChI |
InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11)/p-1 |
InChI-Schlüssel |
WLJVNTCWHIRURA-UHFFFAOYSA-M |
SMILES |
C(CCC(=O)O)CCC(=O)[O-] |
Kanonische SMILES |
C(CCC(=O)O)CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















